methyl 4-(3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate
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Overview
Description
Methyl 4-(3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate is a complex organic compound that features a benzofuran ring, an isoindoline moiety, and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or lower oxidation states .
Scientific Research Applications
Methyl 4-(3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-(3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
- Methyl 4-allyl-3,5-dioxo-1-cyclohexanecarboxylate
- 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
Uniqueness
Methyl 4-(3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate is unique due to its combination of a benzofuran ring, an isoindoline moiety, and a butanoate ester group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H22N2O7 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
methyl 4-[3-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-1-benzofuran-2-yl]-4-oxobutanoate |
InChI |
InChI=1S/C25H22N2O7/c1-33-21(30)13-12-18(28)23-22(17-9-4-5-10-19(17)34-23)26-20(29)11-6-14-27-24(31)15-7-2-3-8-16(15)25(27)32/h2-5,7-10H,6,11-14H2,1H3,(H,26,29) |
InChI Key |
HKEBWEDGVIFWSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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